ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Ethyl ester at position 4.
- Cyano group at position 3, enhancing electronic delocalization.
- 5-Nitrothiophene-2-carboxamido substituent at position 2, introducing strong electron-withdrawing effects.
Properties
IUPAC Name |
ethyl 3-cyano-2-[(5-nitrothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c1-2-25-16(22)19-6-5-9-10(7-17)15(27-12(9)8-19)18-14(21)11-3-4-13(26-11)20(23)24/h3-4H,2,5-6,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIYBMHVEKUNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11N3O6S2
- Molecular Weight : 357.37 g/mol
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, in vitro assays revealed significant cytotoxic effects against various cancer cell lines. The IC50 values for the compound were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 21.00 |
| MCF-7 | 26.10 |
| Normal Cell (W-38) | 32.50 |
The selectivity index against normal cells indicates a promising therapeutic window for anticancer applications.
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies suggest that the compound binds effectively to the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
Case Studies
- Inhibition of VEGFR : A study conducted by researchers aimed to evaluate the binding affinity of this compound to VEGFR using molecular dynamics simulations and docking studies. Results indicated a strong binding affinity with an estimated IC50 value of 65 nM, suggesting its potential as an antiangiogenic agent .
- Cytotoxicity Profile : In a comparative study assessing various thiophene derivatives, this compound exhibited superior cytotoxicity against HepG2 and MCF-7 cells compared to other derivatives tested .
Safety and Toxicity Profile
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that the compound possesses favorable pharmacokinetic properties with low toxicity profiles in preliminary assessments. However, further toxicological studies are warranted to confirm these findings before clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic properties, solubility, and biological activity. Below is a comparative analysis:
Table 1: Substituent Effects and Key Properties
Impact of Ester Groups
The alkyl chain length in the ester moiety (ethyl vs. methyl) affects crystallinity and solubility:
Table 2: Ester Group Comparison
The ethyl ester (3b) exhibits a lower melting point than the methyl analogue (3a), suggesting reduced crystallinity. Both show moderate yields (~50–60%), typical for multi-step heterocyclic syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
